7-Bromo-2-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
“7-Bromo-2-methyl-2,3-dihydro-1-benzofuran” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3
. Chemical Reactions Analysis
Benzofuran derivatives, including “this compound”, can undergo various chemical reactions. For instance, benzofurans can be formed via a tandem C-H activation/decarbonylation/annulation process .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 213.07 . It is a liquid at room temperature .Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets leading to a range of effects .
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 2544±290 °C and a predicted density of 1582±006 g/cm3 .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment, under -20°c .
Safety and Hazards
Future Directions
While the specific future directions for “7-Bromo-2-methyl-2,3-dihydro-1-benzofuran” are not mentioned in the search results, benzofuran compounds in general are attracting more attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the benzofuran compound and the biomolecules it interacts with.
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-bromo-2-methyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJQURYOUASEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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